![molecular formula C12H15NO6 B4620379 methyl 4,5-dimethoxy-2-[(methoxycarbonyl)amino]benzoate](/img/structure/B4620379.png)
methyl 4,5-dimethoxy-2-[(methoxycarbonyl)amino]benzoate
Overview
Description
Methyl 4,5-dimethoxy-2-[(methoxycarbonyl)amino]benzoate is a chemical compound synthesized through complex organic reactions. It is of interest for its structural and chemical properties, which contribute to its potential applications in various fields of chemistry.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of specific diazonium salts with other chemical reagents. For instance, a study by Moser, Bertolasi, and Vaughan (2005) described the synthesis of a related compound by reacting formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, showcasing the complexity of such syntheses (Moser, Bertolasi, & Vaughan, 2005).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray diffraction analysis, revealing detailed insights into their atomic arrangement and bonding. The study by Moser et al. indicated significant conjugations within the triazene moieties and highlighted the disorder within methoxycarbonyl groups, demonstrating the structural complexity (Moser et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving methyl 4,5-dimethoxy-2-[(methoxycarbonyl)amino]benzoate derivatives can lead to the formation of heterocyclic systems. Selič, Grdadolnik, and Stanovnik (1997) explored the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates in synthesizing various heterocyclic compounds, illustrating the chemical reactivity of such molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Physical Properties Analysis
The physical properties, such as crystal structure and disorder, of related compounds have been thoroughly investigated. For example, the crystal packing and van der Waals interactions play a crucial role in determining the stability and physical behavior of these compounds, as discussed in the study by Moser et al. (Moser et al., 2005).
Scientific Research Applications
Nitroxide-Mediated Photopolymerization
A study presented an alkoxyamine bearing a chromophore group, showcasing its efficiency as a photoiniferter in nitroxide-mediated photopolymerization (NMP). This technique is significant for developing advanced polymer materials with precise control over their molecular weight and structure (Guillaneuf et al., 2010).
Synthesis of Heterocyclic Systems
Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound structurally related to the query, was used for the synthesis of various heterocyclic systems, demonstrating the compound's utility in generating pharmacologically relevant structures (Selič et al., 1997).
Synthesis and Aminomethylation of Derivatives
Research involving the aminomethylation of 4,5-dihydroxybenzofuran derivatives, leading to a series of 7-aminomethyl derivatives, illustrates the potential of similar compounds in organic synthesis and the development of novel chemical entities (Grinev et al., 1983).
Development of Anti-Inflammatory and Analgesic Agents
A study on the synthesis of novel benzodifuranyl derivatives from visnaginone and khellinone highlighted their potential as COX-2 inhibitors with significant analgesic and anti-inflammatory activities, suggesting applications in drug development (Abu‐Hashem et al., 2020).
Electrochemical Synthesis
An electrochemical study on the oxidation of catechol and 4-methylcatechol in methanol led to the synthesis of o-benzoquinone derivatives, showcasing the compound's role in electro-organic synthesis (Nematollahi & Golabi, 1996).
properties
IUPAC Name |
methyl 4,5-dimethoxy-2-(methoxycarbonylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-16-9-5-7(11(14)18-3)8(6-10(9)17-2)13-12(15)19-4/h5-6H,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZOWHMAPHPQRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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